molecular formula C7H13ClO3S B2838336 4-Methoxycyclohexane-1-sulfonyl chloride CAS No. 1565980-23-5

4-Methoxycyclohexane-1-sulfonyl chloride

Cat. No.: B2838336
CAS No.: 1565980-23-5
M. Wt: 212.69
InChI Key: QHQFCIVYXHOXSN-UHFFFAOYSA-N
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Description

4-Methoxycyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclohexane-1-sulfonyl chloride can be synthesized through the reaction of 4-methoxycyclohexanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl chloride group. The general reaction is as follows:

4-Methoxycyclohexanol+Chlorosulfonic acid4-Methoxycyclohexane-1-sulfonyl chloride+Hydrochloric acid\text{4-Methoxycyclohexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Methoxycyclohexanol+Chlorosulfonic acid→4-Methoxycyclohexane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: Products include sulfides or thiols.

    Oxidation: Products include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-Methoxycyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanesulfonyl chloride: Similar structure but without the methoxy group.

    Methanesulfonyl chloride: Smaller molecule with a similar sulfonyl chloride group.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene ring instead of a cyclohexane ring.

Uniqueness

4-Methoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the methoxy group on the cyclohexane ring. This methoxy group can influence the reactivity and properties of the compound, making it distinct from other sulfonyl chlorides. The methoxy group can also participate in additional chemical reactions, providing further versatility in synthetic applications .

Properties

IUPAC Name

4-methoxycyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFCIVYXHOXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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